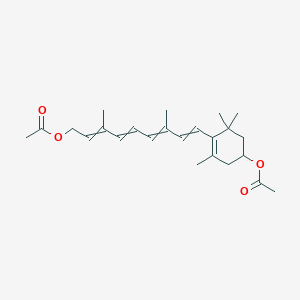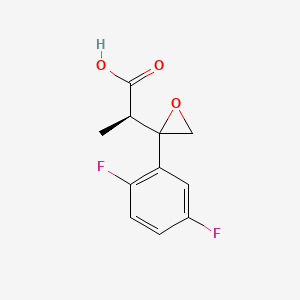
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is a chemical compound characterized by the presence of a difluorophenyl group attached to an oxirane ring, which is further connected to a propanoic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid typically involves the reaction of 2,5-difluorobenzaldehyde with a suitable epoxidizing agent to form the oxirane ring. This intermediate is then reacted with a propanoic acid derivative under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like titanium tetraisopropoxide to facilitate the epoxidation process.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process would typically be optimized for large-scale synthesis, focusing on factors such as reaction time, temperature, and the concentration of reactants to maximize efficiency and minimize costs.
化学反応の分析
Types of Reactions
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The compound can be reduced to form alcohols.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can trigger various biochemical pathways, resulting in the compound’s observed effects.
類似化合物との比較
Similar Compounds
- (2R)-2-(2-(2,4-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(3,5-Difluorophenyl)oxiran-2-yl)propanoic Acid
- (2R)-2-(2-(2,6-Difluorophenyl)oxiran-2-yl)propanoic Acid
Uniqueness
(2R)-2-(2-(2,5-Difluorophenyl)oxiran-2-yl)propanoic Acid is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This distinct structural feature can result in different pharmacological and chemical properties compared to its analogs.
特性
分子式 |
C11H10F2O3 |
|---|---|
分子量 |
228.19 g/mol |
IUPAC名 |
(2R)-2-[2-(2,5-difluorophenyl)oxiran-2-yl]propanoic acid |
InChI |
InChI=1S/C11H10F2O3/c1-6(10(14)15)11(5-16-11)8-4-7(12)2-3-9(8)13/h2-4,6H,5H2,1H3,(H,14,15)/t6-,11?/m0/s1 |
InChIキー |
IMCFTYDAJBVGGO-OCAOPBLFSA-N |
異性体SMILES |
C[C@@H](C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
正規SMILES |
CC(C(=O)O)C1(CO1)C2=C(C=CC(=C2)F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tert-butyl 3-hept-2-ynoylpyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B13853248.png)

![2-Amino-N-[2-(4-aminophenyl)ethyl]-N-[(2R)-2-hydroxy-2-phenylethyl]-4-thiazoleacetamide Hydrochloride](/img/structure/B13853253.png)
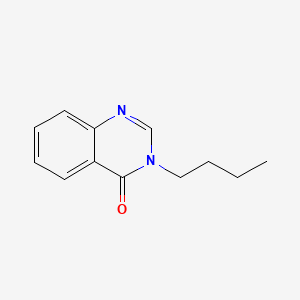

![1-[2-[(4-Methoxyphenyl)methoxy]-4-nitrophenyl]-3-methyl-1,2,4-triazole](/img/structure/B13853270.png)
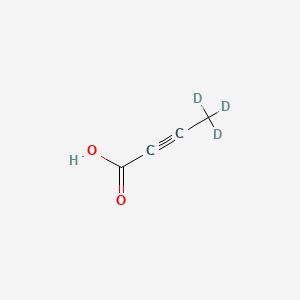
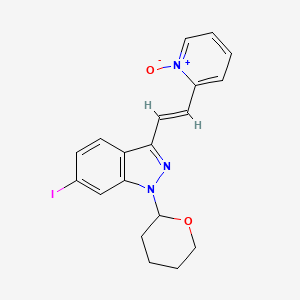
![N-[3-methoxy-4-(4-propan-2-ylpyrimidin-5-yl)phenyl]methanesulfonamide](/img/structure/B13853284.png)
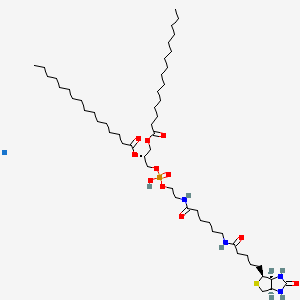
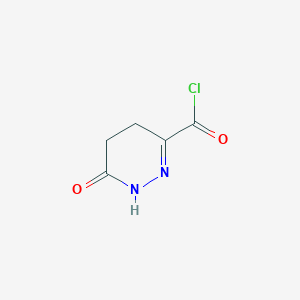
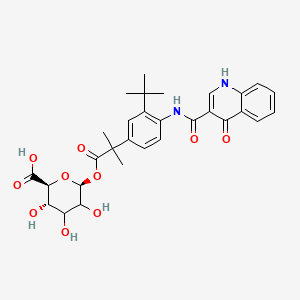
![2,3-Dihydro-N-(2-methylphenyl)-2-[5-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-3-yl]-1H-indole-1-carboxamide](/img/structure/B13853316.png)
